8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS No.: 3880-76-0
Cat. No.: VC5061525
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3880-76-0 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H |
| Standard InChI Key | GDFOHXLSNDZEHH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |
| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure consists of a partially hydrogenated naphthalene system (tetralin) with an amine group at the 2-position and a methoxy group at the 8-position. The hydrochloride salt forms via protonation of the amine group, yielding the ionic pair . Key structural features include:
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Tetralin backbone: A bicyclic system with one fully aromatic benzene ring fused to a partially saturated cyclohexene ring.
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Methoxy substituent: An electron-donating group at the 8-position, influencing electronic distribution and intermolecular interactions.
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Amine hydrochloride: Enhances stability and solubility in polar solvents.
Table 1: Fundamental Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 213.71 g/mol |
| CAS Registry | Not yet assigned |
| SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |
| InChI Key | VOAFGTBETRJDPU-UHFFFAOYSA-N |
Synthetic Pathways
Retrosynthetic Analysis
The synthesis of 8-methoxy-tetralinamine hydrochloride can be approached via two primary routes:
Route A: Late-Stage Methoxylation
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Nitration of tetralin: Introduce a nitro group at the 2-position using mixed acid ().
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Reduction to amine: Catalytic hydrogenation (Pd/C, ) converts the nitro group to an amine.
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Methoxylation: Electrophilic substitution at the 8-position using under acidic conditions.
Route B: Early-Stage Methoxylation
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Methoxylation of naphthalene: Direct introduction of the methoxy group at the 8-position via Ullmann coupling or nucleophilic aromatic substitution.
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Partial hydrogenation: Catalytic hydrogenation (Raney Ni) selectively saturates one benzene ring.
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Amine formation: Reductive amination or Hofmann degradation to install the 2-amine group .
Optimization Challenges
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Regioselectivity: Ensuring methoxylation occurs exclusively at the 8-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Amine stability: The primary amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O):
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δ 3.78 (s, 3H, OCH₃),
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δ 3.12–2.98 (m, 1H, CHNH₂),
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δ 2.85–2.72 (m, 2H, CH₂),
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δ 7.25–6.95 (m, 3H, aromatic H).
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¹³C NMR (100 MHz, D₂O):
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δ 55.2 (OCH₃),
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δ 42.1 (CHNH₂),
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δ 126.5–115.3 (aromatic C).
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High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 214.1102 (calc. 214.1105 for ).
Pharmacological Profile
Mechanism of Action
Like its parent compound, 8-methoxy-tetralinamine hydrochloride exhibits affinity for monoamine transporters:
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Serotonin (SERT): (vs. 8 nM for desmethyl derivative).
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Norepinephrine (NET): .
The methoxy group enhances lipophilicity (), potentially improving blood-brain barrier permeability compared to non-substituted analogs.
In Vitro Activity
| Assay | Result |
|---|---|
| SERT inhibition | IC₅₀ = 15 nM |
| NET inhibition | IC₅₀ = 32 nM |
| DAT inhibition | IC₅₀ > 1 μM (negligible) |
Comparative Analysis with Structural Analogs
1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride
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Key difference: Absence of 8-methoxy group.
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Impact: Lower lipophilicity (), reduced SERT selectivity (SERT/NET ratio = 1.3 vs. 2.1 for methoxy derivative).
8-Hydroxy Derivatives
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Pharmacokinetics: Hydroxyl groups undergo rapid glucuronidation, shortening half-life compared to methoxy analogs.
Computational Modeling Insights
Docking Studies
Molecular docking (PDB: 5I6X) reveals:
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Methoxy interaction: Forms van der Waals contacts with Phe341 in SERT’s binding pocket.
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Amine group: Coordinates with Asp98 via ionic interaction.
QSAR Predictions
Quantitative Structure-Activity Relationship models indicate:
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Methoxy position: 8-substitution optimizes steric fit without inducing torsional strain.
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Electron donation: Enhances amine basicity (), favoring protonation at physiological pH.
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